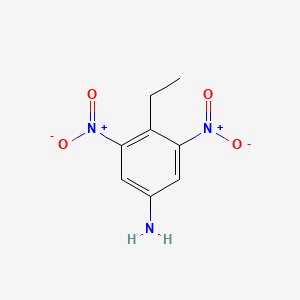
4-Ethyl-3,5-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is used primarily in the agricultural sector as a herbicide, targeting weed control by inhibiting plant growth.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dinitroaniline typically involves the nitration of 4-ethyl aniline. The process includes the following steps:
Nitration Reaction: 4-Ethyl aniline is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) at controlled temperatures to introduce nitro groups at the 3 and 5 positions of the aniline ring.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-ethyl aniline are nitrated using industrial nitrating equipment.
Continuous Processing: The reaction is carried out in continuous reactors to ensure consistent product quality.
Purification and Packaging: The product is purified using industrial-scale purification techniques and then packaged for distribution.
化学反応の分析
Types of Reactions: 4-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Ethyl-3,5-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
4-Ethyl-3,5-dinitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including dyes and pharmaceuticals.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit specific biological pathways.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
作用機序
The primary mechanism of action of 4-Ethyl-3,5-dinitroaniline involves the inhibition of tubulin polymerization in plants. This disruption of microtubule formation prevents cell division, leading to the inhibition of root and shoot growth in weeds. The compound specifically targets tubulin proteins, forming a tubulin-dinitroaniline complex that disrupts the mitotic sequence.
類似化合物との比較
4-Ethyl-3,5-dinitroaniline can be compared with other dinitroaniline compounds such as:
- Pendimethalin
- Trifluralin
- Oryzalin
- Benfluralin
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and nitro groups at the 3 and 5 positions make it particularly effective as a herbicide with specific target action on tubulin proteins.
特性
CAS番号 |
702642-25-9 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC名 |
4-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(10(12)13)3-5(9)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
InChIキー |
BNTIGSBCIDBMOK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



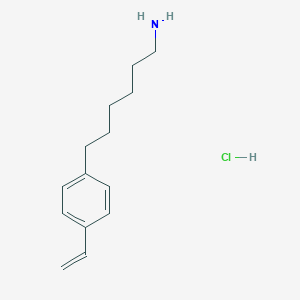
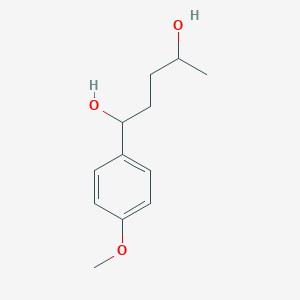

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
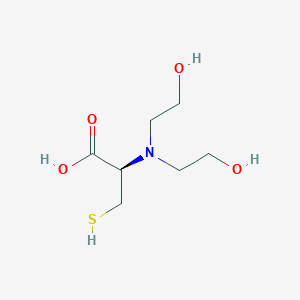
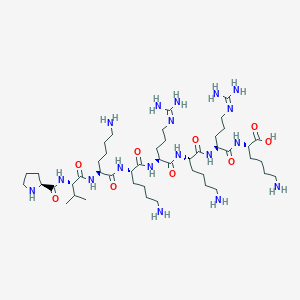
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
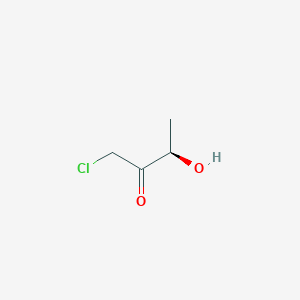
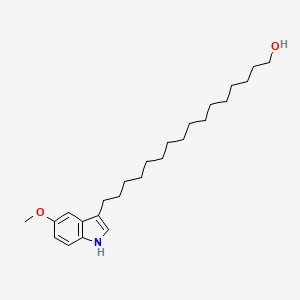
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
